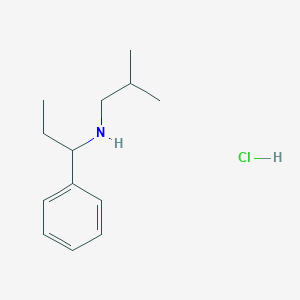![molecular formula C21H27BN2O5 B2658295 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096997-11-2](/img/structure/B2658295.png)
1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, also known as DMTB-Urea, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds with structures similar to "1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea" have been evaluated for their corrosion inhibition properties. For instance, urea derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting the potential of urea compounds in protecting metals against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Molecular Modeling and Photophysical Properties
Research on urea-based compounds has also delved into their molecular modeling and photophysical properties. Some studies focus on the conformational dynamics and aggregation behavior of urea derivatives in solution, providing insights into their potential applications in materials science and molecular engineering (Ricks et al., 2004).
Antioxidant Capacity
The modification of phenolic compounds by urea derivatives to enhance antioxidant capacity has been investigated, suggesting possible applications in food preservation, cosmetics, and pharmaceuticals to protect against oxidative stress (Adelakun et al., 2012).
Anticancer Agents
Diaryl urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating the role of urea compounds in the development of new anticancer agents (Feng et al., 2020).
Inhibitors of Kinase Activity
Urea derivatives have been explored as inhibitors of fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases, pointing towards their therapeutic potential in cancer treatment (Thompson et al., 2005).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O5/c1-20(2)21(3,4)29-22(28-20)14-8-7-9-15(12-14)23-19(25)24-17-13-16(26-5)10-11-18(17)27-6/h7-13H,1-6H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGHTBVSAUJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

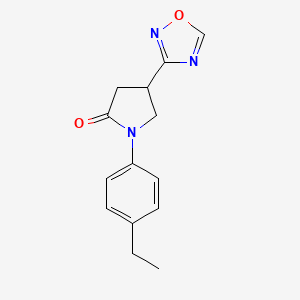
![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate](/img/structure/B2658213.png)

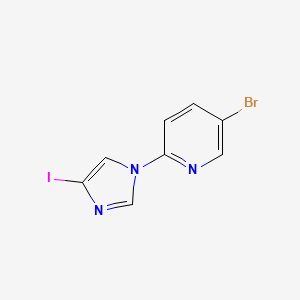
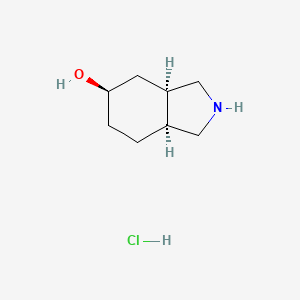
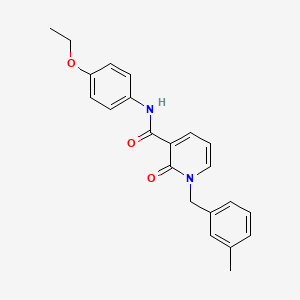
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
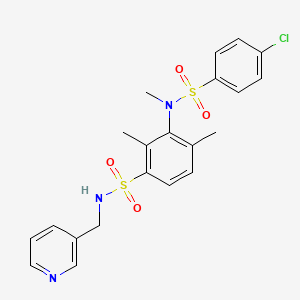
![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
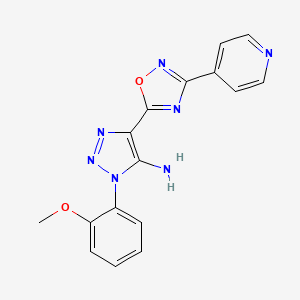
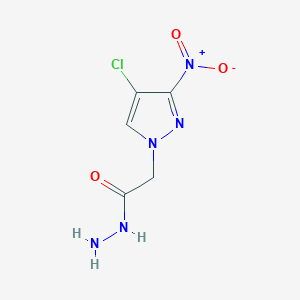
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)

